5-Methyl-2-(p-tolyl)-4,5-dihydroimidazole
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Overview
Description
5-Methyl-2-(p-tolyl)-4,5-dihydroimidazole is an organic compound belonging to the class of imidazoles Imidazoles are heterocyclic compounds containing nitrogen atoms in their ring structure This particular compound is characterized by a methyl group at the 5-position and a p-tolyl group at the 2-position of the imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-(p-tolyl)-4,5-dihydroimidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of p-toluidine with acetone in the presence of an acid catalyst to form the intermediate Schiff base, which is then cyclized to form the imidazole ring. The reaction conditions often include heating and the use of solvents such as ethanol or methanol.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can optimize the production process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-(p-tolyl)-4,5-dihydroimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroimidazole derivatives.
Substitution: The methyl and p-tolyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole-2-carboxylic acid derivatives, while reduction can produce 4,5-dihydroimidazole derivatives.
Scientific Research Applications
5-Methyl-2-(p-tolyl)-4,5-dihydroimidazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Methyl-2-(p-tolyl)-4,5-dihydroimidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-Methylimidazole: Similar in structure but lacks the p-tolyl group.
4,5-Dihydroimidazole: Lacks both the methyl and p-tolyl groups.
2-Phenylimidazole: Contains a phenyl group instead of a p-tolyl group.
Uniqueness
5-Methyl-2-(p-tolyl)-4,5-dihydroimidazole is unique due to the presence of both the methyl and p-tolyl groups, which confer specific chemical and biological properties. These substituents can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from other imidazole derivatives.
Properties
Molecular Formula |
C11H14N2 |
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Molecular Weight |
174.24 g/mol |
IUPAC Name |
5-methyl-2-(4-methylphenyl)-4,5-dihydro-1H-imidazole |
InChI |
InChI=1S/C11H14N2/c1-8-3-5-10(6-4-8)11-12-7-9(2)13-11/h3-6,9H,7H2,1-2H3,(H,12,13) |
InChI Key |
JDEYATHEIVWDBM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN=C(N1)C2=CC=C(C=C2)C |
Origin of Product |
United States |
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